molecular formula C20H21FN2O4 B2865984 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921587-16-8

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2865984
CAS RN: 921587-16-8
M. Wt: 372.396
InChI Key: FSTVIYBRSSAZJC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.396. The purity is usually 95%.
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Scientific Research Applications

Solid Support Synthesis

Ouyang, Tamayo, and Kiselyov (1999) describe the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on AMEBA resin. This methodology showcases the utility of fluorine in facilitating nucleophilic aromatic substitution (SNAr) reactions for constructing complex heterocyclic structures, emphasizing the compound's relevance in synthetic chemistry (Ouyang et al., 1999).

Fluorocarbene Synthesis

Thomoson, Wang, and Dolbier (2014) utilized fluoroform as a source of difluorocarbene for converting various N-, O-, and C-nucleophiles into their difluoromethylated derivatives. This process includes the synthesis of N-CF2H heterocycles and difluoromethoxypyridines, demonstrating the compound's role in fluorine chemistry and its potential in modifying pharmacological properties (Thomoson et al., 2014).

Asymmetric Mannich Addition

Li, Lin, and Du (2019) developed an organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, highlighting the synthesis of cyclic amines containing chiral tetrasubstituted C-F stereocenters. The procedure accommodates a wide range of substrates with excellent yields and enantioselectivities, indicating its significance in medicinal chemistry and drug design (Li et al., 2019).

Metal-Free Synthesis

Feng and Wu (2015) report a base-promoted synthesis of dibenzoxazepinamines under metal-free conditions. This method starts from 2-fluorobenzonitriles and employs simple potassium salts as promoters, showcasing an environmentally friendly and scalable approach to synthesizing heterocyclic compounds relevant to the compound of interest (Feng & Wu, 2015).

Oxidative Transformations

Brewster et al. (1976) explored the oxidation of dibenz[b,f][1,4]oxazepines by peracetic acid, leading to variously substituted benzoxazoles and oxazepinones. This study provides insights into the chemical behavior of oxazepines under oxidative conditions, contributing to the understanding of their potential transformations and applications (Brewster et al., 1976).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-20(2)12-27-17-9-8-13(10-15(17)23(3)19(20)25)22-18(24)11-26-16-7-5-4-6-14(16)21/h4-10H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTVIYBRSSAZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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